Trimethylsilyl 4-bromopent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl 4-bromopent-2-enoate is an organosilicon compound characterized by the presence of a trimethylsilyl group and a brominated pentenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl 4-bromopent-2-enoate can be synthesized through a multi-step process involving the formation of the enolate ion, followed by alkylation with an appropriate brominated compound. The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion, which then undergoes nucleophilic substitution with a brominated alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 4-bromopent-2-enoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrosilylation: The trimethylsilyl group can undergo hydrosilylation reactions, which are useful in modifying the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., sodium ethoxide), nucleophiles (e.g., alkyl halides), and oxidizing or reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pentenoates, while hydrosilylation can produce silylated derivatives .
Scientific Research Applications
Trimethylsilyl 4-bromopent-2-enoate has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique reactivity makes it useful in the development of new materials and polymers.
Medicinal Chemistry: It can be employed in the synthesis of pharmaceutical compounds and biologically active molecules.
Mechanism of Action
The mechanism of action of Trimethylsilyl 4-bromopent-2-enoate involves its reactivity as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl group can act as a protecting group, while the brominated pentenoate moiety can participate in various substitution and addition reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Another organosilicon compound with similar reactivity but different halogen substitution.
Trimethylsilyl Acetate: Similar in structure but with an acetate group instead of a brominated pentenoate.
Properties
CAS No. |
88239-40-1 |
---|---|
Molecular Formula |
C8H15BrO2Si |
Molecular Weight |
251.19 g/mol |
IUPAC Name |
trimethylsilyl 4-bromopent-2-enoate |
InChI |
InChI=1S/C8H15BrO2Si/c1-7(9)5-6-8(10)11-12(2,3)4/h5-7H,1-4H3 |
InChI Key |
FMMIDARAQRIRRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC(=O)O[Si](C)(C)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.